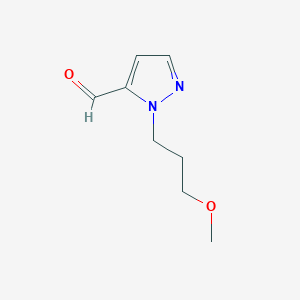

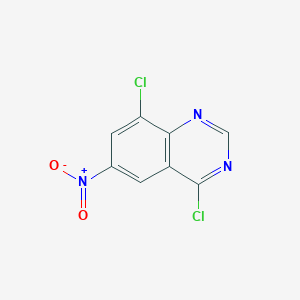

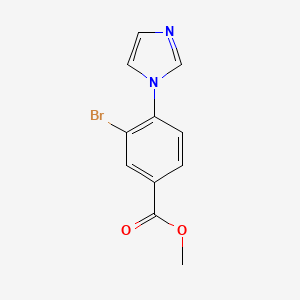

![molecular formula C10H4N4O2 B1434952 [2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole CAS No. 1394221-73-8](/img/structure/B1434952.png)

[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole

Overview

Description

Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) is a heterocyclic compound with the molecular formula C10H4N4O2. It is characterized by its fused naphthalene and oxadiazole rings, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) is primarily targeted towards the development of high-performance semiconducting polymers . It is utilized for the synthesis of donor-acceptor copolymers .

Mode of Action

The compound contains two fused 1, 2, 5-thiadiazole rings that lower the band gap, enhance the interchain packing, and improve the charge mobility of the resulting polymer . This interaction with its targets results in a change in the properties of the polymer, making it a high-performance semiconductor .

Biochemical Pathways

The compound is involved in the pathway of synthesizing high-performance semiconducting polymers . The process involves a direct borylation reaction on the parent heterocycle . The resulting changes affect the properties of the polymer, enhancing its performance as a semiconductor .

Result of Action

The result of Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)'s action is the successful development of high-performance semiconducting polymers . The NT-based polymer PBDT-DTNT exhibited considerably better photovoltaic performance with a power conversion efficiency (PCE) of 6.00% .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with nitrile oxides, leading to the formation of the oxadiazole rings . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The oxadiazole rings can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxadiazole rings .

Scientific Research Applications

Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) has a wide range of applications in scientific research:

Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and polymers.

Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug development.

Comparison with Similar Compounds

Similar Compounds

Naphtho[1,2-c5,6-c’]bis([1,2,5]thiadiazole): This compound is similar in structure but contains sulfur atoms instead of oxygen in the heterocyclic rings.

2,1,3-Benzothiadiazole: Another related compound with similar electronic properties but a different ring structure.

Uniqueness

Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) is unique due to its specific electronic properties and stability, which make it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical reactions also adds to its versatility as a building block for more complex molecules .

Properties

IUPAC Name |

[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4N4O2/c1-3-7-10(14-15-11-7)6-2-4-8-9(5(1)6)13-16-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYFYGHYWDJMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C3=C1C4=NON=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) (NOz) instead of its sulfur (NTz) or selenium (NSz) analogues affect the electronic properties of the resulting polymers?

A1: Replacing Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole (NTz) or Naphtho[1,2-c:5,6-c']bis[1,2,5]selenadiazole (NSz) with NOz in donor-acceptor polymers leads to a significant deepening of the frontier orbital energy levels, specifically the lowest unoccupied molecular orbital (LUMO) []. This is because NOz possesses a higher electron-deficient nature compared to NTz and NSz. Consequently, polymers containing NOz, such as PNOz4T, exhibit a lower LUMO level, which facilitates ambient ambipolar charge transport, making them suitable for various electronic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

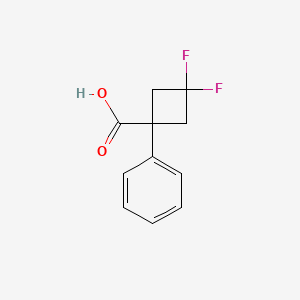

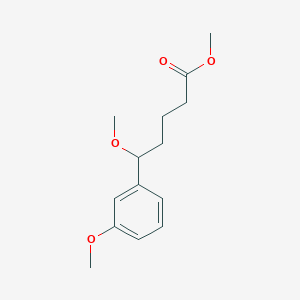

![[2-(Difluoromethoxy)-3-fluorophenyl]methanol](/img/structure/B1434879.png)

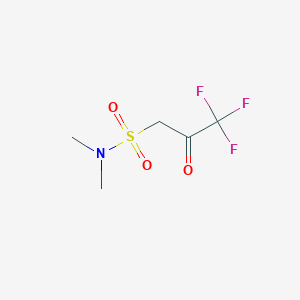

![1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone](/img/structure/B1434887.png)

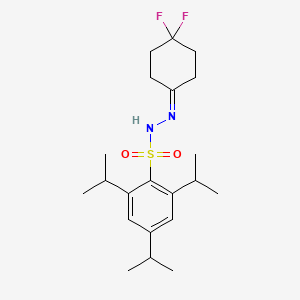

![N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B1434891.png)